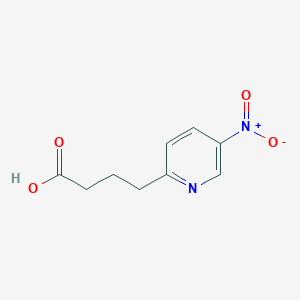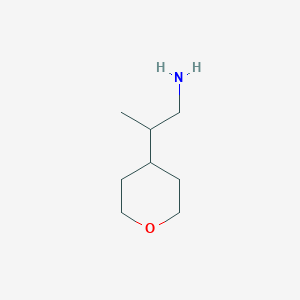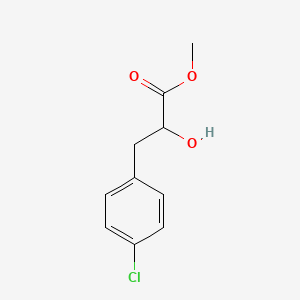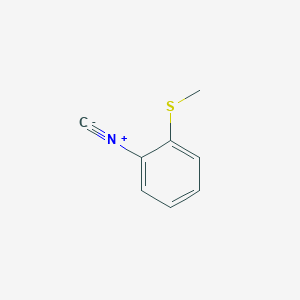
2-Isocyanothioanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanothioanisole is an organic compound that has garnered significant interest in the field of synthetic chemistry. It is characterized by the presence of an isocyanide group attached to a thioanisole moiety. This compound is particularly notable for its role in the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanothioanisole typically involves the reaction of thioanisole with an isocyanide reagent. One common method is the reaction of thioanisole with chloroform and potassium tert-butoxide, followed by treatment with an isocyanide source such as methyl isocyanide . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.
化学反应分析
Types of Reactions
2-Isocyanothioanisole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Isocyanothioanisole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Isocyanothioanisole involves its ability to participate in radical and nucleophilic reactions. The isocyanide group is highly reactive and can form intermediates that undergo cyclization to produce heterocyclic compounds . These reactions often proceed through radical intermediates, which can be stabilized by the thioanisole moiety.
相似化合物的比较
Similar Compounds
2-Isocyanophenylmethane: Similar in structure but lacks the sulfur atom.
2-Isocyanobenzothiazole: Contains a benzothiazole ring instead of a thioanisole moiety.
2-Isocyanophenylsulfide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Isocyanothioanisole is unique due to the presence of both an isocyanide group and a thioanisole moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex heterocyclic compounds .
属性
分子式 |
C8H7NS |
|---|---|
分子量 |
149.21 g/mol |
IUPAC 名称 |
1-isocyano-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
InChI 键 |
DHDKCFAYSKKVMN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


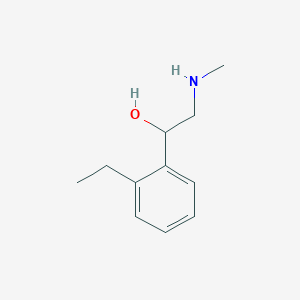
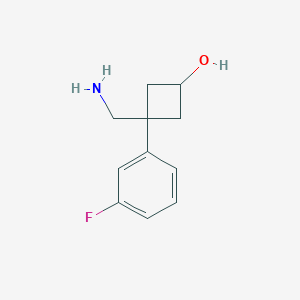
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
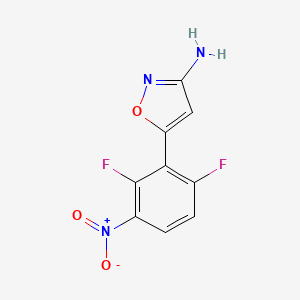


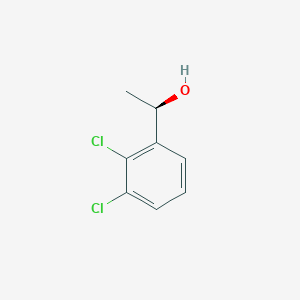
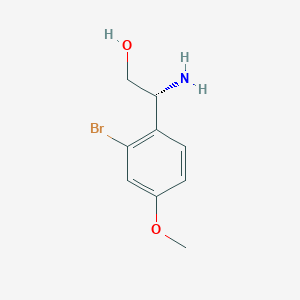
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
